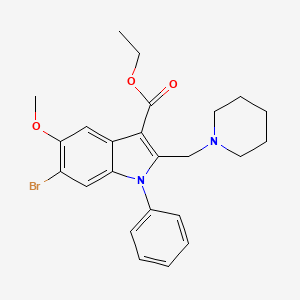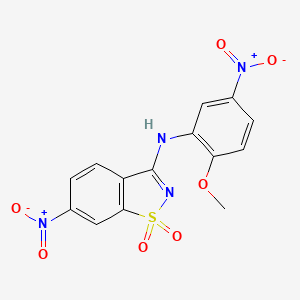![molecular formula C15H13Cl2N3O B11544790 2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11544790.png)
2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the hydrazide bond.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-ethylphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific chlorophenyl groups, which confer distinct chemical and biological properties. These properties make it particularly suitable for certain applications, such as targeted drug development and specialized industrial processes.
Propriétés
Formule moléculaire |
C15H13Cl2N3O |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Cl2N3O/c16-12-5-7-13(8-6-12)18-10-15(21)20-19-9-11-3-1-2-4-14(11)17/h1-9,18H,10H2,(H,20,21)/b19-9+ |
Clé InChI |
SMUIHRPJMZOJEG-DJKKODMXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544721.png)
![3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11544726.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11544738.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544751.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544753.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544766.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11544774.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate](/img/structure/B11544778.png)

![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11544789.png)
![N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544793.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2-chlorophenyl)methylidene]butanehydrazide](/img/structure/B11544798.png)